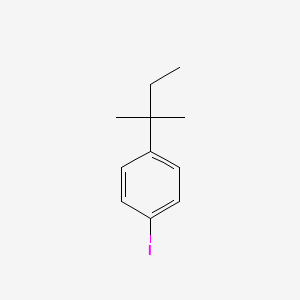

1-Iodo-4-tert-pentyl-benzene

CAS No.:

Cat. No.: VC2463064

Molecular Formula: C11H15I

Molecular Weight: 274.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15I |

|---|---|

| Molecular Weight | 274.14 g/mol |

| IUPAC Name | 1-iodo-4-(2-methylbutan-2-yl)benzene |

| Standard InChI | InChI=1S/C11H15I/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3 |

| Standard InChI Key | MUOQEVVQYOEKOB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)I |

Introduction

Chemical Identity and Structure

1-Iodo-4-tert-pentyl-benzene is an aromatic compound featuring a benzene ring with an iodine atom at position 1 and a tert-pentyl group at position 4. The molecular structure consists of a benzene ring substituted with an iodine atom and a tertiary pentyl group in a para arrangement.

Basic Identification Data

| Property | Value |

|---|---|

| IUPAC Name | 1-iodo-4-(2-methylbutan-2-yl)benzene |

| CAS Registry Number | 860556-27-0 |

| Molecular Formula | C₁₁H₁₅I |

| Molecular Weight | 274.14 g/mol |

| Exact Mass | 274.02185 Da |

| InChI | InChI=1S/C11H15I/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3 |

| InChI Key | MUOQEVVQYOEKOB-UHFFFAOYSA-N |

| SMILES Notation | CCC(C)(C)C1=CC=C(C=C1)I |

Table 1: Chemical identification parameters for 1-Iodo-4-tert-pentyl-benzene

Structural Features

The compound has several notable structural features:

-

Para-substituted benzene with iodine and tert-pentyl groups

-

Tertiary carbon center in the tert-pentyl group

-

Relatively lipophilic character with a calculated LogP of 3.97880

-

The iodine atom serves as an excellent leaving group, making it valuable for various coupling reactions

Common Synonyms

The compound is known by several synonyms in chemical literature:

-

1-(1,1-Dimethylpropyl)-4-iodobenzene

-

Benzene, 1-iodo-4-(1,1-dimethyl)propyl-

-

1-iodo-4-(2-methylbutan-2-yl)benzene

-

1-Iodo-4-(tert-pentyl)benzene

Physical and Chemical Properties

The physical and chemical properties of 1-Iodo-4-tert-pentyl-benzene affect its reactivity, handling characteristics, and applications in synthetic chemistry.

Physical State and Appearance

Limited data is available on the physical appearance of pure 1-Iodo-4-tert-pentyl-benzene, though structurally similar compounds like 1-tert-Butyl-4-iodobenzene are described as colorless to yellow liquids or solids at room temperature .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 274.14 g/mol |

| LogP | 3.97880 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 2 |

Table 2: Physicochemical properties of 1-Iodo-4-tert-pentyl-benzene

Chemical Reactivity

The compound's reactivity is primarily attributed to the iodine atom, which makes it suitable for:

-

Palladium-catalyzed cross-coupling reactions

-

Heck reactions

-

Metal-halogen exchange reactions

-

Formation of Grignard reagents

-

Substitution reactions

The tert-pentyl group provides steric hindrance and electrodonating properties that influence the reactivity of the compound in various chemical transformations .

Synthetic Applications

1-Iodo-4-tert-pentyl-benzene has significant utility in organic synthesis, particularly in pharmaceutical manufacturing processes.

Role in Amorolfine Synthesis

The compound serves as a key starting material in the synthesis of amorolfine hydrochloride, an antifungal medication. The synthetic pathway involves:

-

Heck reaction with 2-methylallyl alcohol to form 3-tert-pentylphenyl-2-methyl propanal

-

Reductive amination with cis-2,6-dimethylmorpholine to obtain amorolfine

Heck Reaction Conditions

The Heck reaction between 1-Iodo-4-tert-pentyl-benzene and 2-methylallyl alcohol typically employs the following conditions:

| Parameter | Value/Range |

|---|---|

| Solvent | N-methylpyrrolidone (NMP) |

| Catalyst | Palladium-based catalyst |

| Base | Various alkali compounds |

| Temperature | 80-160°C (preferably 90-130°C) |

| Reaction Time | 1-24 hours |

| Atmosphere | Inert gas (nitrogen or argon) |

| Molar Ratio (Compound:Alcohol:Catalyst:Base) | 1.0:(1.0-5.0):(0.003-0.2):(1.0-3.0) |

Table 3: Typical Heck reaction conditions for 1-Iodo-4-tert-pentyl-benzene

Reaction Mechanism

The reaction follows a typical Heck mechanism involving:

-

Oxidative addition of palladium to the carbon-iodine bond

-

Coordination and insertion of the alkene (2-methylallyl alcohol)

-

β-hydride elimination

-

Reductive elimination to regenerate the catalyst

This reaction is highly selective and produces 3-tert-pentylphenyl-2-methyl propanal in good yields under optimized conditions .

Role in Pharmaceutical Industry

Importance in Antifungal Drug Synthesis

1-Iodo-4-tert-pentyl-benzene is primarily valued for its role in the synthesis of amorolfine, a morpholine antifungal drug developed by Roche and marketed under the trade name Loceryl .

Amorolfine: The End Product

Amorolfine hydrochloride (CAS: 78613-38-4) is the pharmaceutical product derived from synthetic pathways utilizing 1-Iodo-4-tert-pentyl-benzene. Its full chemical name is cis-4-[3-[4-(1,1-dimethyl-propyl)phenyl]-2-mercaptopropyl]-2,6-diamidino-morpholine hydrochloride .

The drug functions by:

-

Inhibiting Δ14-sterol reductase and cholestenol Δ-isomerase

-

Depleting ergosterol in fungal cell membranes

-

Causing accumulation of ignosterol in fungal cytoplasmic membranes

Patent Activity

Multiple international patents describe improved synthetic methods for amorolfine hydrochloride utilizing 1-Iodo-4-tert-pentyl-benzene, highlighting the compound's industrial significance:

-

WO2007113218A1: Describes an improved synthesis method using 4-iodo-tert-amylbenzene (another name for 1-Iodo-4-tert-pentyl-benzene)

-

WO2013097629A1: Details a preparation method focusing on environmental considerations and industrial scalability

-

CN102887872A: Outlines a method for preparing amorolfine hydrochloride with high yield and purity

| Supplier | Catalog/Product Number | Package Size | Price (USD) | Purity |

|---|---|---|---|---|

| TRC | D478035 | 50 mg | $395 | Not specified |

| TRC | D478035 | 250 mg | $1,705 | Not specified |

| Various Chinese Suppliers | Multiple | Multiple | Variable | Variable |

Table 4: Commercial availability information for 1-Iodo-4-tert-pentyl-benzene

Related Compounds

Structural Analogs

Several structurally related compounds share similar reactive properties but differ in physical characteristics:

1-Iodo-4-pentylbenzene (CAS: 85017-60-3)

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅I |

| Molecular Weight | 274.145 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 88°C (1 mm Hg) |

| Density | 1.38 g/cm³ |

| Purity | ≥97.5% (commercial) |

Table 5: Properties of 1-Iodo-4-pentylbenzene, a linear isomer

1-tert-Butyl-4-iodobenzene (CAS: 35779-04-5)

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃I |

| Molecular Weight | 260.12 g/mol |

| Physical State | Liquid |

| Appearance | White or colorless to yellow powder to lump to clear liquid |

| Boiling Point | 118°C (9 mm Hg) |

| Specific Gravity | 1.45 (20/20) |

| Refractive Index | 1.57 |

| Commercial Purity | >95.0% (GC) |

| Storage Conditions | Room temperature (recommended in cool, dark place, <15°C) |

| Hazard | Causes serious eye irritation |

Table 6: Properties of 1-tert-Butyl-4-iodobenzene, a related compound

Comparison of Reactivity

-

Steric hindrance around the reaction center

-

Electronic properties of the aromatic ring

-

Solubility profiles

-

Physical states at ambient conditions

-

Melting and boiling points

These differences can be exploited in various synthetic applications depending on the specific requirements of the target molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume